molecular formula C10H15N5O2 B2778544 7-ethyl-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 923680-45-9

7-ethyl-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2778544
CAS No.: 923680-45-9
M. Wt: 237.263
InChI Key: DPYLORGKXMCASW-UHFFFAOYSA-N
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Description

7-ethyl-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione: is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is structurally related to caffeine and theobromine, which are well-known stimulants found in coffee and chocolate, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions starting from simpler purine derivatives. One common synthetic route includes:

    Alkylation: Starting with a purine derivative, an alkylation reaction introduces the ethyl group at the 7-position.

    Methylation: The methyl group at the 3-position is introduced via a methylation reaction, typically using methyl iodide or a similar methylating agent.

    Cyclization: The final step involves cyclization to form the purine ring structure, ensuring the correct positioning of all substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

7-ethyl-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethyl or ethylamino groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

7-ethyl-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione: has several scientific research applications:

    Chemistry: Used as a model compound to study purine chemistry and reaction mechanisms.

    Biology: Investigated for its potential effects on cellular processes and enzyme activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of neurological and cardiovascular diseases.

    Industry: Utilized in the synthesis of other complex organic molecules and as a precursor in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 7-ethyl-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with various molecular targets, including:

    Adenosine Receptors: Similar to caffeine, it may act as an antagonist at adenosine receptors, leading to stimulant effects.

    Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

7-ethyl-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione: is unique due to its specific substituents and their positions on the purine ring. Similar compounds include:

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.

    Theobromine: 3,7-dimethylxanthine, found in chocolate.

    Theophylline: 1,3-dimethylxanthine, used in respiratory therapies.

These compounds share structural similarities but differ in their specific substituents and biological effects.

Properties

IUPAC Name

7-ethyl-8-(ethylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2/c1-4-11-9-12-7-6(15(9)5-2)8(16)13-10(17)14(7)3/h4-5H2,1-3H3,(H,11,12)(H,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYLORGKXMCASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(N1CC)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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